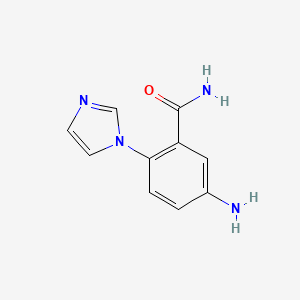

5-amino-2-(1H-imidazol-1-yl)benzamide

Description

Properties

IUPAC Name |

5-amino-2-imidazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-7-1-2-9(8(5-7)10(12)15)14-4-3-13-6-14/h1-6H,11H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFYGVCMEJKGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(1H-imidazol-1-yl)benzamide typically involves the reaction of 2-aminobenzamide with imidazole under specific conditions. One common method includes heating the reactants in the presence of a suitable solvent such as ethanol or dimethyl sulfoxide. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Imidazole Derivatives

In search result , multiple imidazole derivatives (e.g., 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide) were synthesized via condensation reactions. Key steps include:

-

Reaction Conditions : Heating at 70–75°C in ethanol or methanol with amines (e.g., 2-chloroaniline).

-

Key Reagents : Ethanol, methanol, aniline derivatives, and sulfuric acid for precipitation.

-

Purification : Recrystallization in ethanol or methanol followed by ice-cold water filtration.

These methods suggest that 5-amino-2-(1H-imidazol-1-yl)benzamide could be synthesized via amide bond formation between a benzamide precursor and an imidazolyl moiety.

Triazole-to-Imidazole Modifications

Search result highlights that replacing triazole with imidazole in heterocyclic compounds can alter bioactivity. For example:

-

Structure–Activity Relationship : Substituents on the heterocycle (e.g., methyl, nitro groups) significantly impact potency.

-

Metabolic Stability : Modifications at para-positions of benzyl rings improved metabolic stability, suggesting similar strategies could apply to imidazole derivatives.

FTIR and NMR Data

From search result , imidazole derivatives exhibit characteristic spectral features:

-

FTIR :

-

¹H NMR :

Example Spectral Data Table

Cytotoxicity and SAR

Search result demonstrates that substituents on heterocycles significantly influence biological activity:

-

Key Observations :

SAR Trends

| Modification | Impact on Activity | Example Compounds |

|---|---|---|

| Bulky Lipophilic Groups | Improved potency (e.g., IC₅₀ = 2.38–3.77 µM) | 5l (1,1′-biphenyl) |

| Electron-Donating Groups | Reduced activity | Unsubstituted analogs |

Scientific Research Applications

Anticancer Properties

Research has indicated that 5-amino-2-(1H-imidazol-1-yl)benzamide exhibits significant anticancer properties. It has been shown to inhibit various tyrosine kinases, which are crucial in the signaling pathways of cancer cells. For instance, compounds structurally related to this benzamide have demonstrated effectiveness against leukemia by targeting receptors such as PDGF-R, Flt3, and VEGF-R .

In a study evaluating novel benzimidazole derivatives, the compound was noted for its antiproliferative effects on several cancer cell lines, including pancreatic adenocarcinoma and chronic myeloid leukemia . The mechanism of action appears to involve direct interaction with nucleic acids, suggesting a potential for further development in cancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of derivatives based on its structure were synthesized and tested against Mycobacterium tuberculosis, showing promising results in inhibiting the growth of this pathogen . These findings suggest that this compound could be a candidate for developing new antitubercular agents.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

These case studies highlight the compound's versatility and potential across various therapeutic areas.

Mechanism of Action

The mechanism of action of 5-amino-2-(1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-amino-2-(1H-imidazol-1-yl)benzamide can be compared to related benzamide and imidazole-containing derivatives, as summarized below:

Table 1: Structural and Functional Comparison of Selected Compounds

Structural Analysis

- Core Backbone: While this compound uses a simple benzamide scaffold, analogs like VNI and PCAF inhibitors incorporate extended aromatic systems (e.g., oxadiazole or carboxyphenyl groups), which enhance binding to enzymatic pockets.

- Substituent Positioning: The 5-amino group in the target compound contrasts with the 2-acylamino groups in PCAF inhibitors , which are critical for their enzyme inhibition. The imidazole at position 2 is shared with anti-tumor compound 7 , but the latter adds a trifluoromethyl group for enhanced lipophilicity.

Key Research Findings

Role of Substituents: The 2-position imidazole in this compound is a common feature in bioactive molecules (e.g., anti-tumor agents ), but the absence of additional electron-withdrawing or hydrophobic groups (e.g., CF₃ in ) may limit its efficacy.

Comparison with PCAF Inhibitors: While PCAF inhibitors achieve 67–79% enzyme inhibition , the target compound’s amino group at position 5 may reduce binding affinity compared to acylated analogs.

Market Status: The discontinuation of this compound highlights the importance of optimizing substituent chemistry for drug development, as seen in successful analogs like VNI .

Biological Activity

5-Amino-2-(1H-imidazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring and an amino group attached to a benzamide structure. This configuration is conducive to interactions with various biological targets, including enzymes and receptors.

Biological Activities

The compound has been investigated for several biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial and antiviral effects. It has shown potential in inhibiting microbial growth by interfering with essential enzymes involved in cell metabolism .

- Anticancer Potential : The compound is being studied for its ability to inhibit kinases involved in cancer progression. Its mechanism includes binding to specific enzymes, thereby modulating their activity, which can lead to reduced cancer cell proliferation.

Table 1: Summary of Biological Activities

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit the activity of various enzymes, particularly kinases, which are crucial in signaling pathways related to cell growth and survival. For example, it has been shown to inhibit certain kinases involved in cancer cell signaling.

- Microbial Interaction : Its antimicrobial effects may result from disrupting bacterial cell membranes and inhibiting essential metabolic enzymes.

- Neuroprotection : Preliminary studies suggest that it may act as a positive allosteric modulator for metabotropic glutamate receptor 5 (mGluR5), providing neuroprotective effects in models of traumatic brain injury (TBI) .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Cancer Research : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines with IC50 values indicating significant potency against specific cancer types. For instance, it showed promising results against BCR-ABL-positive leukemia cells, suggesting its potential as a therapeutic agent in oncology .

- Microbial Efficacy : A study focusing on its antimicrobial properties revealed that the compound effectively reduced the viability of various bacterial strains, supporting its use as a potential treatment for infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-amino-2-(1H-imidazol-1-yl)benzamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, benzimidazole derivatives are often prepared by cyclizing o-phenylenediamines with carbonyl sources (e.g., CO₂ under H₂) . Optimization can involve adjusting catalysts (e.g., acetic anhydride for cyanoacetylation ) or reaction conditions (temperature, solvent polarity). Factorial design experiments are recommended to systematically evaluate variables like reagent stoichiometry and reaction time .

Table 1: Synthetic Routes Comparison

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : To confirm functional groups (e.g., NH₂, C=O) and compare against NIST reference spectra .

- NMR : ¹H/¹³C NMR for structural elucidation of the benzamide and imidazole moieties .

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Use in vitro assays to evaluate:

- Antioxidant Activity : DPPH radical scavenging or lipid peroxidation assays, as seen in benzimidazole-thiadiazole hybrids .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Dose-Response Curves : Establish IC₅₀ values using serial dilutions and statistical tools like GraphPad Prism.

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., uPAR for anticancer activity ).

- QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity .

- DFT Calculations : Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. What strategies resolve contradictions in spectral or bioactivity data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate IR, NMR, and XRD data to confirm structural assignments .

- Replication Studies : Repeat bioassays under standardized conditions (e.g., pH, cell passage number) .

- Meta-Analysis : Compare results across studies to identify outliers or methodological biases .

Q. How can reaction mechanisms for benzimidazole functionalization be experimentally verified?

- Methodological Answer :

- Isotopic Labeling : Track substituent incorporation using ¹⁵N or deuterated reagents .

- Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates .

- Kinetic Studies : Monitor reaction progress via HPLC to propose rate-determining steps .

Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?

- Methodological Answer :

-

HPLC-PDA : Use C18 columns with gradient elution (water:acetonitrile + 0.1% TFA) .

-

Membrane Technologies : Nanofiltration to remove low-MW impurities .

-

Crystallization : Optimize solvent mixtures (e.g., DMSO/EtOH) for high-purity crystals .

Table 2: Analytical Techniques for Purity Assessment

Technique Detection Limit Application HPLC-UV 0.1 µg/mL Quantification of main product LC-MS/MS 0.01 µg/mL Trace impurity profiling XRD N/A Crystal structure validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.